Cas no 1270449-48-3 (3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE)
3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE Chemical and Physical Properties
Names and Identifiers
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- 3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE
- Benzenepropanenitrile, β-amino-4-bromo-2-fluoro-
- N14960
- 1270449-48-3
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- Inchi: 1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2
- InChI Key: IVEBFYBPPSKGDK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C(CC#N)N
Computed Properties
- Exact Mass: 241.98549g/mol
- Monoisotopic Mass: 241.98549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.548±0.06 g/cm3(Predicted)
- Boiling Point: 377.0±37.0 °C(Predicted)
- pka: 6.17±0.10(Predicted)
3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844453-1g |
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
1270449-48-3 | 98% | 1g |
¥4313.00 | 2024-08-09 |
3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANENITRILE
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile: A Comprehensive Overview
3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile, with the CAS number 1270449-48-3, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is characterized by its unique structure, which combines an amino group, a brominated aromatic ring, and a nitrile functional group. The presence of these functional groups makes it a versatile building block for various applications in drug discovery, agrochemicals, and advanced materials.
The synthesis of 3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile has been optimized through recent advancements in catalytic chemistry and green chemistry principles. Researchers have developed efficient routes to synthesize this compound with high yields and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise incorporation of the bromine and fluorine substituents on the aromatic ring, ensuring the compound's structural integrity and stability.
In terms of applications, 3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile has shown promise as an intermediate in the synthesis of bioactive molecules. Its amino group facilitates further functionalization, allowing for the creation of complex molecular architectures with potential pharmacological activity. Recent studies have highlighted its role in the development of novel antibiotics and anticancer agents, where its unique electronic properties contribute to enhanced bioavailability and efficacy.
The nitrile group in this compound also plays a critical role in its reactivity. It can be readily converted into other functional groups, such as amides or amines, through simple chemical transformations. This versatility makes it an invaluable tool in medicinal chemistry, where precise control over molecular properties is essential for drug design.
From an environmental standpoint, the synthesis and application of 1270449-48-3 have been evaluated for their sustainability. Researchers have focused on minimizing waste generation and reducing energy consumption during its production. Innovations in catalysis and reaction engineering have significantly improved the eco-friendliness of its manufacturing processes.
In conclusion, 3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile stands as a testament to the progress in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies, positions it as a key player in advancing drug discovery and materials science. As research continues to explore its potential applications, this compound is expected to contribute even more significantly to various industries in the coming years.
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